Ethyl 3-bromo-4-methylbenzoate
Overview
Description
Ethyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C10H11BrO2. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a methyl group. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-bromo-4-methylbenzoate is typically synthesized through the bromination of ethyl 4-methylbenzoate. The process involves the reaction of ethyl 4-methylbenzoate with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation and crystallization processes to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to ethyl 4-methylbenzoate by using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Nucleophilic Substitution: Products vary depending on the nucleophile used.
Reduction: Ethyl 4-methylbenzoate.
Oxidation: Ethyl 3-bromo-4-carboxybenzoate.
Scientific Research Applications
Ethyl 3-bromo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of potential drug candidates.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 3-bromo-4-methylbenzoate depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The bromine atom plays a crucial role in binding to the enzyme, while the ester group enhances the compound’s solubility and stability .
Comparison with Similar Compounds
Ethyl 4-bromo-3-methylbenzoate: Similar structure but with different bromine and methyl group positions.
Ethyl 3-chloro-4-methylbenzoate: Chlorine atom instead of bromine.
Ethyl 3-bromo-4-ethylbenzoate: Ethyl group instead of methyl group
Uniqueness: Ethyl 3-bromo-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromine atom at the third position and the methyl group at the fourth position makes it a valuable intermediate in organic synthesis, offering versatility in various chemical transformations .
Properties
IUPAC Name |
ethyl 3-bromo-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZQYNXOOLMOGA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60565862 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147962-81-0 | |
Record name | Ethyl 3-bromo-4-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60565862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 3-bromo-4-methylbenzoate in the synthesis of Nilotinib?
A1: this compound serves as a crucial building block in the multi-step synthesis of Nilotinib []. It reacts with 4-(pyridin-3-yl)-2-aminopyrimidine through a condensation reaction. This is followed by hydrolysis to yield 4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)benzoic acid, a key intermediate in the synthesis of Nilotinib [].
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